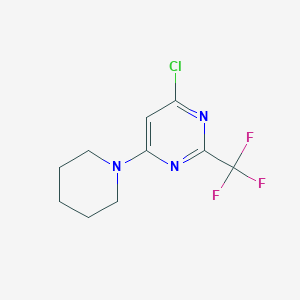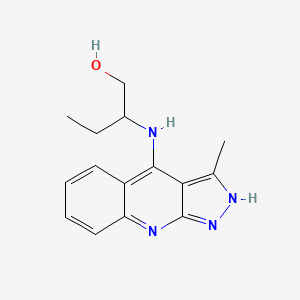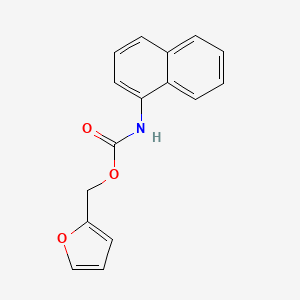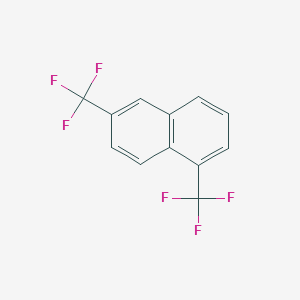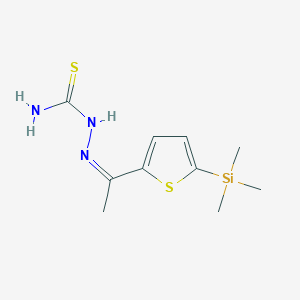
2-(4-Isopropylphenyl)indoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Isopropylphenyl)indoline hydrochloride is a chemical compound that belongs to the indoline class of compounds. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of an indoline core with a 4-isopropylphenyl group attached, making it a valuable molecule for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)indoline hydrochloride can be achieved through several methods. One common approach involves the reduction of indole derivatives. For instance, the reduction of 2-(4-isopropylphenyl)indole using hydrogen gas in the presence of a palladium catalyst can yield 2-(4-Isopropylphenyl)indoline. The hydrochloride salt is then formed by treating the indoline with hydrochloric acid .
Another method involves the intramolecular Diels-Alder reaction, where a suitable diene and dienophile are used to form the indoline ring system. This method can be optimized to produce the desired isomer with high stereoselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The hydrochloride salt is then crystallized and purified for further use .
化学反応の分析
Types of Reactions
2-(4-Isopropylphenyl)indoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound back to its indoline form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Indoline derivatives.
Substitution: Functionalized indoline compounds with various substituents.
科学的研究の応用
2-(4-Isopropylphenyl)indoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Isopropylphenyl)indoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming hydrogen bonds with active site residues, leading to altered biochemical pathways .
類似化合物との比較
Similar Compounds
- 2-(4-Methylphenyl)indoline hydrochloride
- 2-(4-Ethylphenyl)indoline hydrochloride
- 2-(4-Tert-butylphenyl)indoline hydrochloride
Uniqueness
2-(4-Isopropylphenyl)indoline hydrochloride is unique due to its specific isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for targeted research and applications .
特性
分子式 |
C17H20ClN |
|---|---|
分子量 |
273.8 g/mol |
IUPAC名 |
2-(4-propan-2-ylphenyl)-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c1-12(2)13-7-9-14(10-8-13)17-11-15-5-3-4-6-16(15)18-17;/h3-10,12,17-18H,11H2,1-2H3;1H |
InChIキー |
NOYDPPFLPZIIBI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2CC3=CC=CC=C3N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11852446.png)



